N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 941900-19-2
VCID: VC4172369
InChI: InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

CAS No.: 941900-19-2

Cat. No.: VC4172369

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide - 941900-19-2

Specification

CAS No. 941900-19-2
Molecular Formula C21H20N2O3S
Molecular Weight 380.46
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Standard InChI InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
Standard InChI Key QJVBORNGJKYQIH-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a hybrid architecture comprising a 1,2,3,4-tetrahydroquinoline ring acetylated at the 1-position and linked via a sulfonamide bridge to a naphthalene-2-sulfonyl group. Key structural attributes include:

Molecular Geometry

The tetrahydroquinoline core adopts a partially saturated bicyclic conformation, reducing planarity compared to fully aromatic quinoline derivatives. This semi-rigid structure may enhance binding specificity to protein targets. The acetyl group at the 1-position introduces steric bulk, while the sulfonamide linker provides hydrogen-bonding capabilities critical for target engagement .

Physicochemical Data

PropertyValue
Molecular FormulaC21H20N2O3S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight380.46 g/mol
CAS Registry Number941900-19-2
IUPAC NameN-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Topological Polar Surface Area87.8 Ų

The compound’s moderate lipophilicity (LogP3.2\text{LogP} \approx 3.2, predicted) suggests adequate membrane permeability, a desirable trait for intracellular targets.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step sequence starting with functionalization of the tetrahydroquinoline precursor:

  • Acetylation: The tetrahydroquinoline amine is acetylated using acetic anhydride under basic conditions to yield 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine.

  • Sulfonamide Coupling: The amine intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

A related synthesis of analogous sulfonamides employed Pd-catalyzed C–S cross-coupling for introducing arylthio groups, though this method remains untested for the target compound .

Analytical Validation

Post-synthetic characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals distinct signals for the acetyl methyl group (δ\delta 2.15 ppm) and naphthalene protons (δ\delta 7.45–8.25 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/zm/z 381.1 ([M+H]+^+).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanism of Action

Target Engagement

HSQC NMR spectroscopy of analogous compounds demonstrated binding to the BH3 groove of Mcl-1, with chemical shift perturbations observed for residues Met 231, Leu 267, and Phe 270 . Docking studies suggest the naphthalene sulfonamide occupies the hydrophobic h3 pocket, while the acetylated tetrahydroquinoline extends into the h2 region (Figure 1) .

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure reveal critical pharmacophoric elements:

  • Sulfonamide Linker: Replacement with a carboxamide (e.g., compound 28) reduces potency by 2-fold, underscoring the sulfonamide’s role in hydrogen bonding .

  • Naphthalene Orientation: 2-Substituted naphthalene (vs. 1-substituted) improves steric complementarity with Mcl-1’s h3 pocket, as seen in compound 39 (KiK_i = 64.75 μM vs. 3’s KiK_i = 3.6 μM) .

  • Acetyl Group: Removal abolishes activity, suggesting this moiety stabilizes the tetrahydroquinoline conformation for optimal target fit.

Pharmacological and Therapeutic Prospects

While direct in vivo data for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide remain limited, related compounds exhibit:

  • Bax/Bak-Dependent Apoptosis: Cell death in wild-type MEFs, absent in Bax/Bak knockout models .

  • Selectivity for Mcl-1 Over Bcl-2: Efficacy in Mcl-1-overexpressing lymphomas without affecting Bcl-2-dominated cells .

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